molecular formula C10H13BO5 B13529202 3-(5-Borono-2-methoxyphenyl)propanoic acid

3-(5-Borono-2-methoxyphenyl)propanoic acid

Cat. No.: B13529202
M. Wt: 224.02 g/mol
InChI Key: NFWHFYQUGDAPJX-UHFFFAOYSA-N
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Description

3-(5-Borono-2-methoxyphenyl)propanoic acid is an organic compound that features a boronic acid group attached to a methoxyphenyl ring, which is further connected to a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Borono-2-methoxyphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxyphenylpropanoic acid.

    Bromination: The aromatic ring is brominated to introduce a bromine atom at the 5-position.

    Boronation: The brominated intermediate undergoes a palladium-catalyzed borylation reaction to introduce the boronic acid group at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and appropriate aryl halides for Suzuki-Miyaura coupling.

Major Products:

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

3-(5-Borono-2-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential role in biological systems due to its boronic acid group, which can interact with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(5-Borono-2-methoxyphenyl)propanoic acid primarily involves its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active molecules. The molecular targets and pathways involved include interactions with enzymes that have active site serine or threonine residues.

Comparison with Similar Compounds

    3-(5-Bromo-2-methoxyphenyl)propanoic acid: Similar structure but with a bromine atom instead of a boronic acid group.

    3-(2-Methoxyphenyl)propanoic acid: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.

Uniqueness: 3-(5-Borono-2-methoxyphenyl)propanoic acid is unique due to its boronic acid group, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H13BO5

Molecular Weight

224.02 g/mol

IUPAC Name

3-(5-borono-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13BO5/c1-16-9-4-3-8(11(14)15)6-7(9)2-5-10(12)13/h3-4,6,14-15H,2,5H2,1H3,(H,12,13)

InChI Key

NFWHFYQUGDAPJX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CCC(=O)O)(O)O

Origin of Product

United States

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